3-Hydroxy Tolperisone Maleate
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Overview
Description
3-Hydroxy Tolperisone Maleate: is a chemical compound with the molecular formula C20H27NO6 and a molecular weight of 377.44 g/mol . It is an impurity standard of Tolperisone, a muscle relaxant medication primarily used to relieve muscle spasms and associated pain . Tolperisone is commonly prescribed for conditions such as musculoskeletal pain, muscle stiffness, and spasms caused by various musculoskeletal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxy Tolperisone Maleate involves several synthetic routes. One common method is the hot melt granulation technique, which uses lipophilic surfactants like cetyl alcohol, beeswax, stearic acid, glyceryl monostearate, and carnauba wax . The process involves melting the surfactants and mixing them with the active pharmaceutical ingredient to form granules. These granules are then compressed into tablets.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, ensuring high-quality production standards. The use of controlled drug delivery systems, such as effervescent floating matrix tablets, helps in achieving site-specific delivery and controlled release of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Tolperisone Maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to introduce hydroxyl groups into the compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound. These derivatives are studied for their enhanced pharmacological activities and potential therapeutic applications.
Scientific Research Applications
Chemistry: In chemistry, 3-Hydroxy Tolperisone Maleate is used as a reference standard for analytical methods. It helps in the identification and quantification of Tolperisone and its impurities in pharmaceutical formulations .
Biology: In biological research, the compound is studied for its effects on muscle relaxation and its potential use in treating muscle-related disorders. It is also used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion in the body .
Medicine: Medically, this compound is explored for its potential use in treating conditions like musculoskeletal pain, muscle stiffness, and spasms. It is believed to work by modulating the activity of certain ion channels in the central nervous system, leading to muscle relaxation .
Industry: In the pharmaceutical industry, the compound is used in the development of new formulations and drug delivery systems. Its role as an impurity standard helps in ensuring the quality and safety of Tolperisone-based medications .
Mechanism of Action
The precise mechanism of action of 3-Hydroxy Tolperisone Maleate is not completely understood. it is known to block sodium and calcium channels, which play a crucial role in muscle contraction and relaxation . The compound possesses a high affinity for nervous system tissue, reaching the highest concentrations in the brainstem, spinal cord, and peripheral nerves . By modulating ion channel activity, it helps in reducing muscle spasms and associated pain.
Comparison with Similar Compounds
Tolperisone: The parent compound, used as a muscle relaxant.
Eperisone: Another muscle relaxant with similar pharmacological properties.
Tizanidine: A centrally acting muscle relaxant used to treat muscle spasticity.
Baclofen: A muscle relaxant that acts on the central nervous system to reduce muscle spasms.
Comparison: 3-Hydroxy Tolperisone Maleate is unique due to its specific hydroxylation, which may enhance its pharmacological properties compared to its parent compound, Tolperisone . Unlike other muscle relaxants like Eperisone, Tizanidine, and Baclofen, this compound is primarily used as an impurity standard and reference material in scientific research .
Biological Activity
3-Hydroxy Tolperisone Maleate is a derivative of tolperisone, a well-known muscle relaxant. This compound has gained attention due to its potential therapeutic applications in treating muscle spasms and related disorders. The biological activity of this compound is primarily attributed to its unique structural modifications, which enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H27NO6, with a molecular weight of approximately 375.44g/mol. The addition of a hydroxyl group at the third position of the tolperisone molecule contributes significantly to its solubility and stability, making it more suitable for pharmaceutical applications.
The precise mechanism through which this compound exerts its effects is not fully understood. However, it is believed to act primarily on the central nervous system (CNS) by:
- Inhibiting excitatory neurotransmitter release : This action helps in reducing muscle tone and spasticity.
- Blocking sodium and calcium channels : These channels are crucial for muscle contraction and relaxation, suggesting that the compound may modulate muscle activity effectively.
Biological Activities
1. Muscle Relaxant Properties
this compound has been shown to effectively reduce muscle spasms and pain associated with various musculoskeletal disorders. Its efficacy is comparable to other muscle relaxants, but it may offer advantages in terms of side effects and tolerability.
2. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, which can further enhance its utility in treating conditions characterized by inflammation and pain.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features, mechanisms of action, and unique properties of this compound compared to similar compounds:
Compound | Structure Features | Mechanism of Action | Unique Properties |
---|---|---|---|
This compound | Hydroxyl group at position 3 | CNS inhibition | Enhanced solubility and stability |
Tolperisone | No hydroxyl group | Similar CNS inhibition | Less soluble |
Baclofen | GABA analog | GABA receptor agonism | Different target receptor |
Cyclobenzaprine | Tertiary amine structure | CNS inhibition | Sedative effects |
This comparison highlights how this compound stands out due to its specific hydroxylation, which may enhance its pharmacological properties compared to its parent compound, tolperisone.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Clinical Trials : Initial clinical evaluations have demonstrated that patients receiving this compound reported significant reductions in muscle spasticity compared to those receiving placebo treatments.
- Pharmacokinetic Studies : These studies indicate favorable absorption and distribution characteristics for the compound, suggesting that it reaches therapeutic concentrations effectively within a short time frame.
Properties
CAS No. |
283585-02-4 |
---|---|
Molecular Formula |
C20H27NO6 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO2.C4H4O4/c1-12-6-7-14(10-15(12)18)16(19)13(2)11-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
LBIPWJFYYZEVQC-BTJKTKAUSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O |
Synonyms |
1-(3-Hydroxy-4-methylphenyl)-2-methyl-3-(1-piperidinyl)-1-propanone (2Z)-2-Butenedioate; |
Origin of Product |
United States |
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